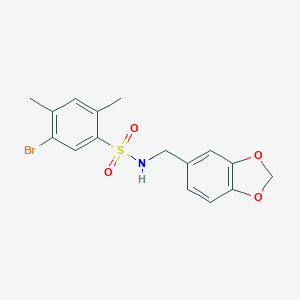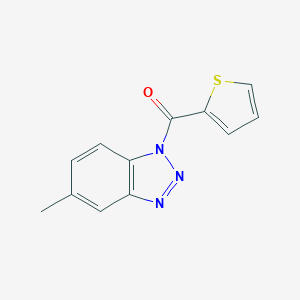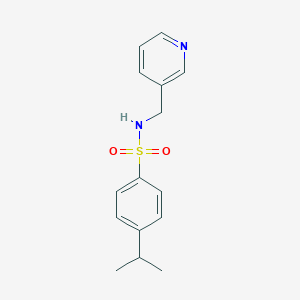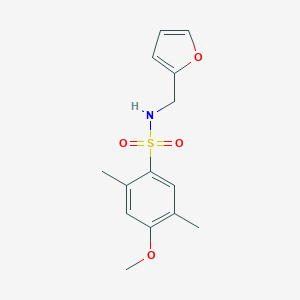
N-(4-bromophenyl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)pyrrolidine-1-sulfonamide, also known as Br-PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Br-PPS is a sulfonamide derivative of pyrrolidine and has a molecular formula of C11H13BrN2O2S. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-sulfonamide is not fully understood, but studies have shown that the compound inhibits the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to bind to the active site of CA, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of CA activity leads to a decrease in the intracellular pH, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been shown to inhibit the replication of viruses such as influenza A and dengue virus. In vivo studies have shown that N-(4-bromophenyl)pyrrolidine-1-sulfonamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be easily synthesized using different methods, and its stability allows for long-term storage. N-(4-bromophenyl)pyrrolidine-1-sulfonamide is also soluble in various solvents, making it suitable for different experimental conditions. However, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has some limitations, including its potential toxicity and lack of selectivity. The compound has been shown to exhibit cytotoxicity in some cell lines, and its lack of selectivity can lead to off-target effects.
Direcciones Futuras
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has several potential future directions, including its application in drug discovery and materials science. The compound can be further studied for its potential therapeutic use in various diseases, including cancer, viral infections, and neurodegenerative diseases. N-(4-bromophenyl)pyrrolidine-1-sulfonamide can also be used as a building block for the synthesis of new MOFs and COFs with potential applications in gas storage, catalysis, and sensing. Further studies can also be conducted to improve the selectivity of N-(4-bromophenyl)pyrrolidine-1-sulfonamide and reduce its potential toxicity.
Métodos De Síntesis
N-(4-bromophenyl)pyrrolidine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonamide in the presence of a base catalyst. Another method involves the reaction of 4-bromobenzaldehyde with pyrrolidine-1-sulfonyl chloride in the presence of a base catalyst. The resulting compound is then treated with ammonia to give N-(4-bromophenyl)pyrrolidine-1-sulfonamide. The synthesis of N-(4-bromophenyl)pyrrolidine-1-sulfonamide has also been achieved using microwave irradiation, which provides a faster reaction rate and higher yield.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been shown to exhibit anticancer, antiviral, and antiparasitic activities. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, N-(4-bromophenyl)pyrrolidine-1-sulfonamide has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
|---|---|
Fórmula molecular |
C10H13BrN2O2S |
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-3-5-10(6-4-9)12-16(14,15)13-7-1-2-8-13/h3-6,12H,1-2,7-8H2 |
Clave InChI |
FGYAKEJUBUUPOH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1CCN(C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)



